REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:8])([CH:5]([CH3:7])[CH3:6])[C:3]#[N:4].[N:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[C:11]2[C:19]([O:21][C:22](=O)[C:10]=12)=[O:20].N1C=CC(C)=CC=1.[OH-].[Na+].OO.S(=O)(=O)(O)[OH:36]>C1(C)C=CC=CC=1>[CH:5]([C:2]1([CH3:8])[C:3](=[O:36])[NH:4][C:22]([C:10]2[C:11]([C:19]([OH:21])=[O:20])=[CH:12][C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:9]=2)=[N:1]1)([CH3:7])[CH3:6] |f:3.4|
|
Name
|
|
Quantity
|
0.393 mol
|
Type
|
reactant
|
Smiles
|
NC(C#N)(C(C)C)C
|
Name
|
|
Quantity
|
0.376 mol
|
Type
|
reactant
|
Smiles
|
N1=C2C(=CC3=CC=CC=C13)C(=O)OC2=O
|
Name
|
|
Quantity
|
338 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
52 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
378 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
phase
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 40° to 43° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 40° to 43° C
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 55° to 60° C. for approximately 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The lower aqueous basic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the product extracted from organic phase with water
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with toluene
|
Type
|
STIRRING
|
Details
|
to stir for one hour at 65° to 70° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 25° to 30° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1(N=C(NC1=O)C1=NC2=CC=CC=C2C=C1C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |